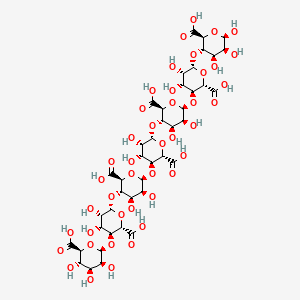
D-Heptamannuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Heptamannuronic acid: is an alginate oligomer produced by marine brown algae and certain Gram-negative bacteria. This compound is a polysaccharide composed of seven mannuronic acid units.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Heptamannuronic acid can be synthesized through the enzymatic degradation of alginate, a polysaccharide found in the cell walls of brown algae. The process involves the use of alginate lyase enzymes, which cleave the alginate polymer into smaller oligomers, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of alginate from brown algae, followed by enzymatic treatment to produce the desired oligomers. The process includes:
Extraction: Alginate is extracted from brown algae using alkaline solutions.
Purification: The extracted alginate is purified to remove impurities.
Enzymatic Treatment: Alginate lyase enzymes are used to degrade the purified alginate into oligomers, including this compound.
Separation and Purification: The resulting oligomers are separated and purified using techniques such as chromatography
Chemical Reactions Analysis
Types of Reactions: D-Heptamannuronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannuronic acid units can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
D-Heptamannuronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of alginate oligomers.
Biology: Investigated for its role in the structural integrity of bacterial biofilms and its interaction with other biomolecules.
Medicine: Explored for its potential therapeutic effects in the treatment of pain and vascular dementia.
Industry: Utilized in the development of biocompatible materials and drug delivery systems.
Mechanism of Action
D-Heptamannuronic acid exerts its effects through various molecular targets and pathways:
Interaction with Receptors: It interacts with specific receptors on cell surfaces, modulating cellular responses.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing pain and inflammation.
Cytokine Production: It induces the production of cytokines, which play a role in immune responses and inflammation.
Comparison with Similar Compounds
D-Heptamannuronic acid is unique among alginate oligomers due to its specific structure and properties. Similar compounds include:
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Hexamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Properties
Molecular Formula |
C42H58O43 |
|---|---|
Molecular Weight |
1250.9 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,36+,37+,38+,39+,40+,41+,42+/m0/s1 |
InChI Key |
GXPCMELWUBXVLD-JFCDRGONSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


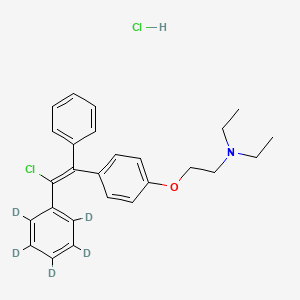
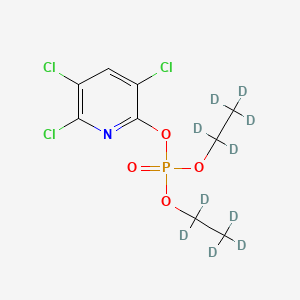
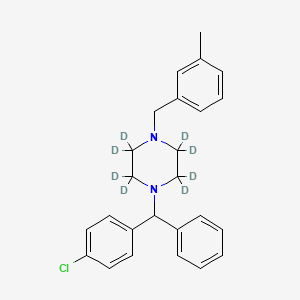
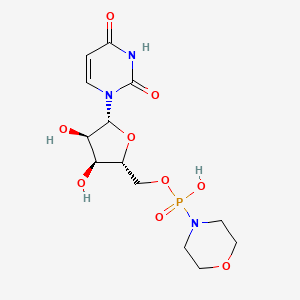

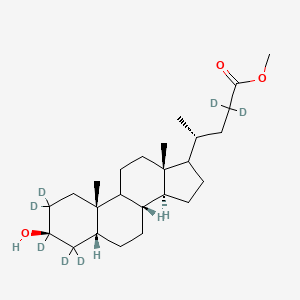
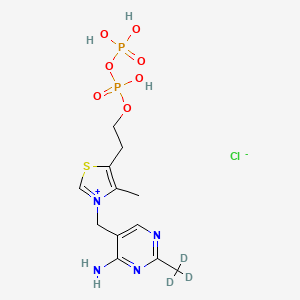
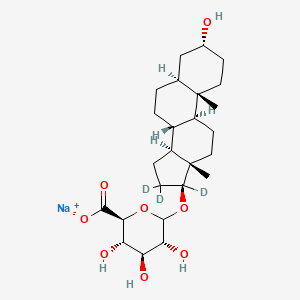
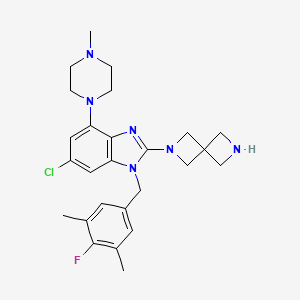

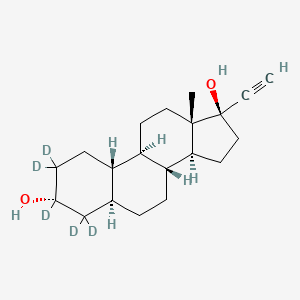
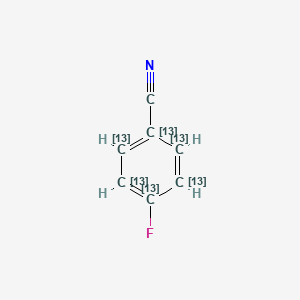
![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
